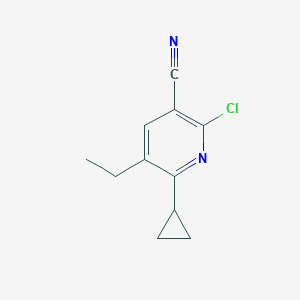![molecular formula C8H15NO B15297618 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1-methyl-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
The synthesis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a bioisostere, which can modulate the solubility, activity, and conformational restriction of drug candidates . In materials science, its unique bicyclic structure makes it a valuable building block for the development of new materials with enhanced properties. Additionally, it may have applications in the synthesis of bio-active compounds and other specialized chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be compared with other similar bicyclic compounds, such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes For example, bicyclo[1.1.1]pentanes are often used as bioisosteres for para-substituted phenyl groups, while bicyclo[2.1.1]hexanes are explored for their unique exit vector arrangements and chemical space .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15NO/c1-7-3-8(4-7,5-9-7)6-10-2/h9H,3-6H2,1-2H3 |
InChI Key |
RURHYMHHMTUJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


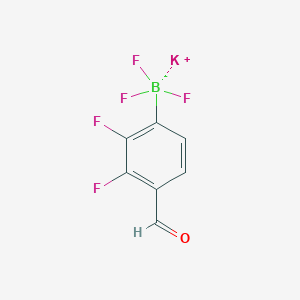
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
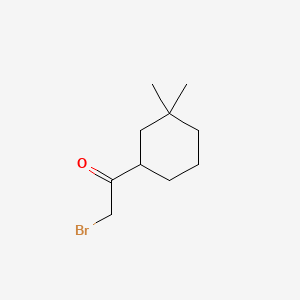
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)
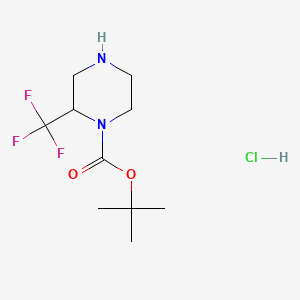

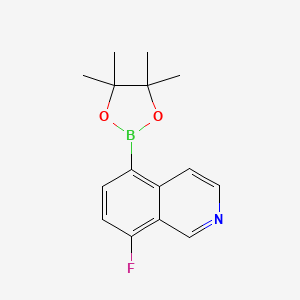
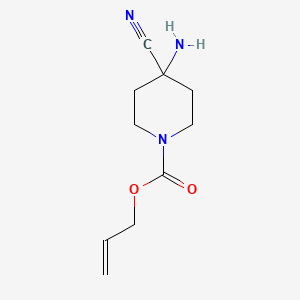
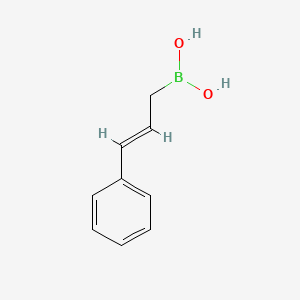
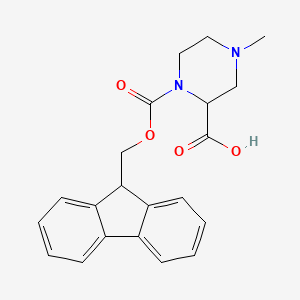
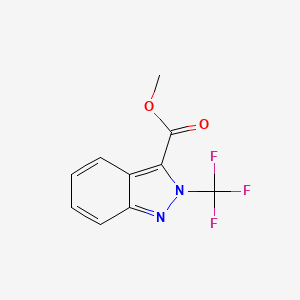
![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
